Barium(2+);dihydroxide

Overview

Description

. This compound is commonly used in various industrial and laboratory applications due to its strong basic properties.

Mechanism of Action

Target of Action

Barium dihydroxide, also known as barium hydroxide, is a chemical compound with the formula Ba(OH)2 . It is known to interact with water and weak acids due to its alkaline nature .

Mode of Action

Barium dihydroxide can be prepared by dissolving barium oxide (BaO) or barium sulfide (BaS) in water . It forms an alkaline solution in water, which can be used to titrate weak acids . This is because its clear aqueous solution is guaranteed to be free of carbonate (barium carbonate is insoluble in water) .

Biochemical Pathways

Barium, in general, is known to have potential health effects, primarily based on animal studies . These effects include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .

Pharmacokinetics

It is known that barium hydroxide is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact. The compound’s bioavailability would depend on factors such as the concentration of the compound and the pH of the environment.

Result of Action

Exposure to barium has been associated with several health effects, including kidney diseases, neurological, cardiovascular, mental, and metabolic disorders . These effects are likely due to the disruption of normal cellular processes by barium ions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium dihydroxide. For example, the compound’s solubility in water suggests that it could be more readily absorbed into the body in moist environments . Additionally, the presence of other chemicals could potentially influence the compound’s action. For instance, the presence of carbonate ions in the environment could lead to the formation of insoluble barium carbonate .

Biochemical Analysis

Biochemical Properties

It is known to be a strong base, and when dissolved in water, it dissociates into barium ions (Ba2+) and hydroxide ions (OH-)

Cellular Effects

Barium ions are known to be toxic to muscles, especially the heart, producing stimulation and then paralysis .

Temporal Effects in Laboratory Settings

It is known that barium hydroxide decomposes to barium oxide when heated to 800°C .

Dosage Effects in Animal Models

It is known that barium ions are toxic and can cause muscle paralysis .

Preparation Methods

Barium(2+);dihydroxide can be synthesized through several methods:

Dissolution of Barium Oxide: Barium oxide (BaO) is dissolved in water to form barium dihydroxide[ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ]

Reaction with Barium Sulfide: Barium sulfide (BaS) reacts with water to produce barium dihydroxide and hydrogen sulfide[ \text{BaS} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ]

Industrial Production: Industrially, barium dihydroxide is often produced by reacting barium sulfide with hydrochloric acid to form barium chloride, which then undergoes a double decomposition reaction with sodium hydroxide.

Chemical Reactions Analysis

Barium(2+);dihydroxide undergoes several types of chemical reactions:

Neutralization Reactions: It reacts with acids to form barium salts and water. For example, with hydrochloric acid[ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]

Decomposition: When heated to 800°C, barium dihydroxide decomposes to form barium oxide and water.

Reaction with Carbon Dioxide: It reacts with carbon dioxide to form barium carbonate[ \text{Ba(OH)}_2 + \text{CO}_2 \rightarrow \text{BaCO}_3 + \text{H}_2\text{O} ]

Scientific Research Applications

Barium(2+);dihydroxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Barium(2+);dihydroxide can be compared with other alkaline earth metal hydroxides such as calcium hydroxide (Ca(OH)₂) and strontium hydroxide (Sr(OH)₂):

Calcium Hydroxide:

Strontium Hydroxide: Similar in properties to barium dihydroxide, but less commonly used.

This compound stands out due to its higher solubility and stronger basicity compared to its counterparts, making it more effective in certain industrial and laboratory applications.

Properties

IUPAC Name |

barium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPZNWPYLFFXCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12230-71-6 (octahydrate), 22326-55-2 (monohydrate) | |

| Record name | Barium hydroxide lime [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17194-00-2 | |

| Record name | Barium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17194-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide lime [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the significance of studying the low-temperature heat capacities of Barium Dihydroxide Octahydrate (Ba(OH)2·8H2O)?

A1: Understanding the low-temperature heat capacities of Ba(OH)2·8H2O provides valuable insights into its thermodynamic properties. These properties are essential for various applications, including predicting its behavior in different temperature ranges and understanding its stability under varying conditions. [, ] For instance, research using adiabatic calorimetry revealed an endothermic process between 345-356 K, indicating both the compound's melting point and the onset of its dehydration. [, ]

Q2: How does the thermal behavior of Ba(OH)2·8H2O deviate from typical compounds?

A2: Unlike many compounds where melting is a straightforward process, Ba(OH)2·8H2O exhibits a simultaneous fusion and dehydration process. [, ] This unusual behavior results in a larger latent heat of phase change compared to compounds undergoing simple melting. [, ] This unique characteristic was observed through heat capacity measurements, DSC, and TG-DTG analysis. [, ]

Q3: Can you elaborate on the structural changes observed in Barium Dihydroxide (Ba(OD)2) at different temperatures?

A3: Neutron powder diffraction studies have unveiled interesting temperature-dependent structural changes in Ba(OD)2. [] While the beta phase (P2(1)/n) remains stable even at extremely low temperatures (10K), the alpha phase (Pnma) undergoes a reversible transition to a monoclinic phase (P2(1)/n) between 100 and 150 K. [] This transition is particularly interesting because it involves a metastable phase transforming into another metastable phase, which is uncommon. []

Q4: Besides its thermodynamic properties, are there other areas of research involving Barium Dihydroxide?

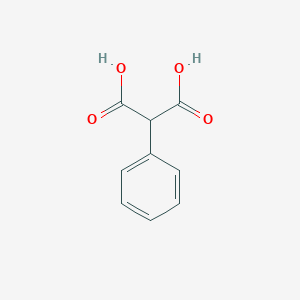

A5: Yes, research on Barium Dihydroxide extends beyond its thermodynamic characteristics. One area involves its role in the atomization mechanisms of Barium Dichloride during furnace atomic absorption spectrometry. [] Studies have revealed the formation of various Barium species, including Barium Dicarbide, Barium Oxide, and Barium Dihydroxide, suggesting complex surface reactions within the furnace. [] Furthermore, Barium Dihydroxide has shown utility in organic synthesis, particularly in the hydrolysis of specific ester compounds. [] Its effectiveness in yielding a desired carboxylic acid intermediate highlights its potential in specific synthetic routes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

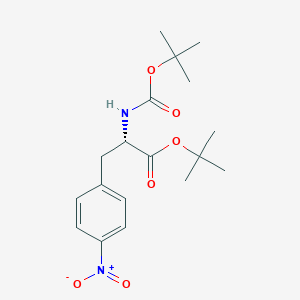

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

![methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate](/img/structure/B105454.png)

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)